molecular formula C16H17N3O2 B2512602 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 172265-09-7

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2512602
CAS No.: 172265-09-7
M. Wt: 283.331
InChI Key: KQLCWEABWSEVGY-UHFFFAOYSA-N
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Description

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a substituted methyl group at the 1-position of the benzotriazole core. The substituent consists of an ethoxy group and a 2-methoxyphenyl group attached to the central methyl carbon. This structural motif is significant in medicinal and organic chemistry due to the benzotriazole moiety’s versatility as a directing group, stabilizing agent, and pharmacophore .

Properties

IUPAC Name

1-[ethoxy-(2-methoxyphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-21-16(12-8-4-7-11-15(12)20-2)19-14-10-6-5-9-13(14)17-18-19/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLCWEABWSEVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1OC)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl bromide and a suitable base.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit notable antimicrobial effects. For instance:

  • A study demonstrated that 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole showed significant inhibitory effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been highlighted in several studies:

  • It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Specifically, the compound reduced nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential to modulate inflammatory responses .

Case Study 1: Antimicrobial Activity

A comprehensive study assessed the antimicrobial properties of various benzotriazole derivatives. The results indicated that this compound exhibited significant inhibitory effects against Bacillus subtilis and Candida albicans, with MIC values demonstrating its efficacy compared to conventional antibiotics .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory capabilities of this compound. It was found that treatment with this compound led to a marked reduction in inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests a promising role for the compound in developing anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ether Substituents

(a) 1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole (2g)
  • Structure : Contains an ethoxy group and a butyl chain attached to the methyl-benzotriazole core.
  • Physical Properties : Melting point and NMR data (δ<sup>1</sup>H and <sup>13</sup>C) are reported, though specific values for the target compound are unavailable .
  • Key Difference : The absence of the 2-methoxyphenyl group reduces aromatic interactions and steric bulk compared to the target compound.
(b) 1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole
  • Structure : Features a long octyloxy chain instead of the ethoxy-2-methoxyphenyl system.
(c) 1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole (CAS: 73628-00-9)
  • Structure : Methoxy and phenyl groups replace the ethoxy and 2-methoxyphenyl groups.
  • Electronic Effects : The lack of a second methoxy group on the phenyl ring diminishes electron-donating effects, altering reactivity in electrophilic substitutions .

Analogues with Heteroaromatic Substituents

(a) 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole
  • Structure : Substitutes the 2-methoxyphenyl group with a pyridine ring.
  • Biological Relevance : The pyridine nitrogen may facilitate hydrogen bonding or metal coordination, enhancing bioactivity in kinase inhibitors or antimicrobial agents .
(b) 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole
  • Structure : Contains a nitroimidazole moiety linked via a propyl chain.

Analogues with Bulky or Multifunctional Groups

(a) 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-benzotriazole
  • Structure : Incorporates a piperazine ring with a fluorophenyl group.
  • Pharmacological Potential: Piperazine derivatives are common in antipsychotics and antidepressants, highlighting divergent applications compared to the target compound’s ether-based structure .
(b) 1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole
  • Structure : Dual benzotriazole units with dimethoxypropyl linkage.
  • Stability : The dual heterocyclic system may enhance thermal stability, making it suitable for polymer stabilization—a property less relevant to the target compound .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound C₁₆H₁₇N₃O₂ 295.33 Not Reported Ethoxy, 2-methoxyphenyl
1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole (2g) C₁₀H₁₁N₃O 205.21 84–86 Ethoxy, butyl
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole C₁₅H₂₃N₃O 261.37 Not Reported Octyloxy
1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole C₁₄H₁₃N₃O 239.27 Not Reported Methoxy, phenyl

Notes:

  • The target compound’s molecular weight (295.33) is higher than analogues with simpler substituents, reflecting the added mass of the 2-methoxyphenyl group.
  • Melting points for analogues like 2g (84–86°C) suggest that the target compound may exhibit similar or slightly higher values due to increased aromatic stacking .

Biological Activity

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole (CAS Number: 172265-09-7) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H17N3O2
  • Molecular Weight : 283.325 g/mol
  • CAS Number : 172265-09-7

The compound features a benzotriazole core, which is known for its ability to interact with various biological targets due to its unique electronic and steric properties.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 μg/mL
Compound BStaphylococcus aureus10 μg/mL
This compoundBacillus subtilisTBD

Antiparasitic Activity

The compound has been evaluated for its antiparasitic potential. Studies have demonstrated that benzotriazole derivatives can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, with effects observed in both epimastigote and trypomastigote forms . The inhibitory activity was dose-dependent, suggesting a potential therapeutic application in treating parasitic infections.

Case Study: Antiparasitic Activity
A study reported that a related benzotriazole compound exhibited over 95% lethality against trypomastigotes at a concentration of 50 μg/mL after 72 hours of incubation . This finding underscores the potential of benzotriazoles in developing new antiparasitic agents.

Anticancer Potential

Benzotriazole derivatives have also been investigated for their anticancer properties. The presence of specific substituents on the benzotriazole ring can enhance cytotoxicity against various cancer cell lines. For example, modifications have resulted in compounds that demonstrate IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
Compound CMCF-715.63
Compound DA54910.38
This compoundTBDTBD

The biological activity of benzotriazoles is attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many benzotriazole derivatives act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit cytochrome P450 enzymes which are essential for drug metabolism and detoxification processes .
  • Receptor Modulation : Some studies suggest that benzotriazoles can act as ligands for the aryl hydrocarbon receptor (AhR), influencing gene expression related to xenobiotic metabolism and inflammatory responses .

Q & A

Basic: What are the critical steps in synthesizing 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole, and how are reaction conditions optimized?

Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the benzotriazole core. Key steps include:

  • Alkylation or substitution to introduce the ethoxy and 2-methoxyphenylmethyl groups. For analogous compounds, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed to form triazole linkages .
  • Optimization of reaction conditions : Temperature (e.g., 60–80°C for CuAAC), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5 mol% CuI) are critical to minimize side products like regioisomers or over-alkylated derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using methanol/water) ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm in 1^1H NMR) and benzotriazole protons (δ 7.5–8.2 ppm) provide diagnostic peaks .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) with <5 ppm error .
  • X-ray crystallography : Single-crystal analysis resolves 3D conformation, including dihedral angles between the benzotriazole core and substituents. For related compounds, R-factors <0.06 ensure accuracy .

Advanced: What computational strategies predict the compound’s reactivity and intermolecular interactions?

Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) simulations : Solvent effects (e.g., in DMSO or water) are modeled to assess stability and aggregation tendencies. For benzotriazole derivatives, simulations reveal π-π stacking between aromatic rings .
  • Docking studies : If bioactive, AutoDock Vina evaluates binding affinities to target proteins (e.g., enzymes or receptors), guiding structure-activity relationship (SAR) studies .

Advanced: How are contradictions in spectroscopic data resolved during characterization?

Answer:
Discrepancies (e.g., unexpected 1^1H NMR splitting or missing MS fragments) are addressed via:

  • Multi-technique cross-validation : Comparing NMR, IR, and X-ray data confirms functional groups. For example, carbonyl stretches in IR (1700–1750 cm^{-1) validate ester groups in related compounds .
  • Variable-temperature NMR : Detects dynamic processes (e.g., rotameric equilibria) that obscure signals at standard temperatures .
  • Isotopic labeling : 15^{15}N or 13^{13}C-enriched samples clarify ambiguous assignments in complex spectra .

Basic: What stability considerations are critical for handling this compound under experimental conditions?

Answer:

  • pH sensitivity : Benzotriazoles hydrolyze under strong acidic/basic conditions. Stability studies (pH 3–9, 25–37°C) show degradation via ring-opening at pH <2 or >10 .
  • Light and oxygen : Protect from UV light (use amber vials) and store under inert gas (N2_2 or Ar) to prevent oxidation of the methoxy or ethoxy groups .
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (Td_{d} >200°C for most benzotriazoles) .

Advanced: How can substituent effects on biological activity be systematically studied?

Answer:

  • SAR libraries : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the ethoxy or methoxyphenyl positions. HPLC purity (>98%) ensures reliable bioassay results .
  • Enzyme inhibition assays : Test against targets like cytochrome P450 or kinases. IC50_{50} values correlate with substituent electronic properties (Hammett σ constants) .
  • Theoretical modeling : CoMFA (Comparative Molecular Field Analysis) maps steric/electrostatic fields to rationalize activity trends .

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